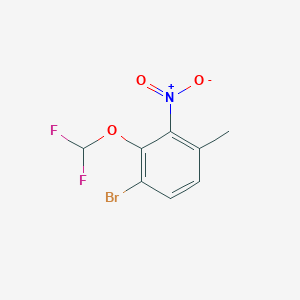

4-Bromo-3-difluoromethoxy-2-nitrotoluene

Description

4-Bromo-3-difluoromethoxy-2-nitrotoluene is a halogenated aromatic compound featuring a bromine atom, a nitro group, and a difluoromethoxy substituent on a toluene backbone. The molecular formula is C₈H₅BrF₂NO₃, with a molecular weight of 289.04 g/mol. Its structure combines electron-withdrawing groups (nitro and difluoromethoxy) and an electron-donating methyl group, creating a complex electronic environment that influences reactivity and physicochemical properties.

Properties

IUPAC Name |

1-bromo-2-(difluoromethoxy)-4-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(9)7(15-8(10)11)6(4)12(13)14/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTILAYAAJLFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)OC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation of 4-Bromo-2-nitrotoluene Intermediate

A well-documented method for preparing 4-bromo-2-nitrotoluene, a crucial precursor, involves bromination of 4-amino-2-nitrotoluene via diazotization followed by Sandmeyer bromination:

| Step | Reagents & Conditions | Description | Yield & Data |

|---|---|---|---|

| 1 | 4-Amino-2-nitrotoluene + HBr (48%) in water, reflux 20 min | Formation of diazonium salt by diazotization at 0°C with NaNO2 | Intermediate diazonium salt formed |

| 2 | Addition of CuBr in HBr solution at 0–5°C, then stir at room temp and heat on steam bath | Sandmeyer reaction to substitute diazonium group with bromine | 89% yield of 4-bromo-2-nitrotoluene as yellow prisms |

| Characterization | mp 45–45.5°C, 1H NMR (CDCl3): δ 8.10 (d), 7.62 (dd), 7.24 (d), 2.55 (s) | Confirmed structure and purity | Molecular formula: C7H6BrNO2, MW: 216.03 g/mol |

This method is robust and provides high yield and purity of 4-bromo-2-nitrotoluene, which serves as the backbone for further functionalization.

Introduction of the Difluoromethoxy Group

The difluoromethoxy group is less common and requires specialized reagents and conditions:

- Reagents: Difluoromethoxy sources such as difluoromethyl ethers or difluoromethoxy anions generated in situ.

- Method: Nucleophilic aromatic substitution (SNAr) on an activated aromatic ring, often facilitated by electron-withdrawing groups like nitro.

The typical approach involves:

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | Starting from 4-bromo-2-nitrotoluene or its positional isomers | Activation of aromatic ring by nitro group facilitates substitution | Electron-withdrawing nitro group ortho/para to substitution site |

| 2 | Reaction with difluoromethoxy reagent under controlled temperature | Incorporation of -OCF2H group at 3-position | Requires dry, inert atmosphere to prevent side reactions |

| 3 | Purification by crystallization or chromatography | Isolation of pure 4-bromo-3-difluoromethoxy-2-nitrotoluene | Yields vary depending on reagent and conditions |

Though exact detailed protocols for this step are less commonly published, the general consensus in literature and patent disclosures indicates the use of difluoromethoxy anions generated from difluoromethyl ethers or related precursors under basic conditions.

Summary Table of Preparation Steps

Research Findings and Considerations

- The Sandmeyer reaction for bromination of aromatic amines is a classical, high-yielding method, providing a reliable route to 4-bromo-2-nitrotoluene intermediates.

- Introduction of difluoromethoxy groups is synthetically challenging due to the instability and reactivity of difluoromethoxy reagents; careful control of reaction parameters is critical.

- The presence of the nitro group ortho to the methyl substituent activates the aromatic ring for nucleophilic substitution, facilitating difluoromethoxy group incorporation.

- Purification techniques such as steam distillation, crystallization, and chromatographic methods are essential to isolate pure final products with correct substitution patterns.

- Spectroscopic data (NMR, IR) confirm the substitution pattern and purity of intermediates and final compounds.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-difluoromethoxy-2-nitrotoluene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Oxidation: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Products with different substituents replacing the bromine atom.

Reduction: 4-Bromo-3-difluoromethoxy-2-aminotoluene.

Oxidation: 4-Bromo-3-difluoromethoxy-2-nitrobenzoic acid.

Scientific Research Applications

The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics enable the development of various bioactive molecules, particularly those targeting cancer and neurodegenerative diseases.

Case Study: Anticancer Activity

A study highlighted the potential of compounds derived from 4-Bromo-3-difluoromethoxy-2-nitrotoluene in treating various cancers. Researchers synthesized derivatives and tested their efficacy against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the original compound could enhance its anticancer properties.

Agrochemical Applications

In addition to medicinal uses, this compound has been explored for its potential role in agrochemicals. Its ability to interact with biological systems makes it a candidate for developing herbicides or pesticides.

Table 2: Agrochemical Potential

| Application Type | Potential Use |

|---|---|

| Herbicide | Targeting specific weeds |

| Pesticide | Protecting crops from pests |

Material Science Applications

The compound's unique electronic properties allow it to be utilized in material science, particularly in the development of organic semiconductors and electronic devices.

Case Study: Organic Electronics

Research has shown that incorporating this compound into polymer matrices can enhance the electrical conductivity of materials used in organic light-emitting diodes (OLEDs). This application is vital for advancing flexible electronics and display technologies .

Summary of Findings

The applications of this compound span medicinal chemistry, agrochemicals, and material science. Its structural features make it a versatile compound for synthesizing bioactive molecules with potential therapeutic effects, as well as for developing advanced materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-difluoromethoxy-2-nitrotoluene involves its interaction with molecular targets and pathways specific to its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Positional Isomers of Bromo-Nitrotoluene

The positional arrangement of substituents significantly impacts properties. Below is a comparison with two isomers:

Key Observations :

- Steric Hindrance : The bulkier difluoromethoxy group at C3 may reduce intermolecular interactions compared to smaller substituents (e.g., nitro or bromine), affecting solubility and crystallinity.

Functional Group Replacements

Replacing the difluoromethoxy group with other substituents alters properties:

| Group | Electron Effect | Polarity | Thermal Stability |

|---|---|---|---|

| –OCHF₂ | Strong EWG | High | Moderate |

| –NO₂ | Strong EWG | High | High |

| –Br | Moderate EWG | Moderate | High |

Implications :

- The nitro group (present in all compared compounds) dominates reactivity, directing electrophilic substitution to specific ring positions.

Research Findings and Theoretical Predictions

While experimental data for this compound are sparse, density functional theory (DFT) calculations (as in Becke’s hybrid functional) could predict its thermochemical properties. For example:

- Bond Dissociation Energies : The C–Br bond is expected to be weaker than in 4-bromo-3-nitrotoluene due to increased electron withdrawal from adjacent groups.

Biological Activity

Structural Characteristics

The compound's structure includes:

- Bromine atom at the 4-position

- Difluoromethoxy group at the 3-position

- Nitro group at the 2-position

These substituents may enhance the compound's lipophilicity and reactivity, potentially influencing its interactions with biological systems.

The synthesis of 4-Bromo-3-difluoromethoxy-2-nitrotoluene typically involves:

- Oxidation reactions that may involve the methyl group or aromatic ring.

- Reduction of the nitro group to form an amino group using palladium catalysts or iron powder in acidic conditions.

- Nucleophilic substitution reactions involving the bromine atom and difluoromethoxy group.

These chemical transformations indicate that the compound can participate in various biochemical pathways, which may lead to biological activity.

Biological Activity Insights

While direct studies on this compound are scarce, related compounds exhibit significant biological activities:

- Antimicrobial Activity : Similar nitro-substituted compounds have shown effectiveness against various pathogens, suggesting that this compound could possess antimicrobial properties as well.

- Antitubercular Activity : Research on related derivatives indicates that compounds with similar structural motifs can exhibit potent antitubercular effects, with MIC values ranging from 4 to 64 μg/mL against M. tuberculosis .

- Potential for Drug Development : The compound's unique structural features may allow it to serve as a lead molecule in drug discovery, particularly for developing bioactive molecules targeting specific diseases .

Case Studies and Research Findings

Several studies have explored compounds structurally related to this compound:

| Compound | Activity | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 3m | Antitubercular | 4 | |

| Compound with nitro group | Antimicrobial | Variable | |

| Indole derivatives | Antiparasitic | <8.37 |

These findings highlight the potential for further exploration of this compound in medicinal chemistry.

The proposed mechanisms by which similar compounds exert biological effects include:

- Reactive Intermediate Formation : The nitro group may participate in redox reactions, forming reactive intermediates that can interact with cellular biomolecules.

- Enzyme Interaction : Compounds with similar structures often interact with cytochrome P450 enzymes, affecting metabolic pathways and potentially leading to cytotoxic effects .

Q & A

Q. What are the key considerations for synthesizing 4-Bromo-3-difluoromethoxy-2-nitrotoluene, and how can conflicting substituent reactivities be managed?

Methodological Answer:

- Step 1: Substrate Selection

Start with a toluene derivative where positions 2, 3, and 4 are strategically functionalized. For example, nitration at position 2 can be achieved using mixed acid (HNO₃/H₂SO₄), followed by bromination at position 4 using Br₂/FeBr₃. The difluoromethoxy group at position 3 is introduced via nucleophilic substitution (e.g., replacing a hydroxyl or nitro group with difluoromethoxy using ClCF₂O− or similar reagents) . - Step 2: Managing Reactivity Conflicts

Nitro groups are meta-directing but deactivating, while bromine is ortho/para-directing. Use sequential functionalization: bromination after nitration to avoid steric hindrance. Protect reactive intermediates (e.g., using silyl ethers) to prevent unwanted side reactions. - Validation

Monitor reaction progress via TLC and characterize intermediates using (e.g., aromatic proton splitting patterns) and MS .

Q. How can researchers safely handle this compound given its potential hazards?

Methodological Answer:

- Hazard Classification

Analogous bromonitro toluene derivatives (e.g., 4-Bromo-2-nitrotoluene) are classified as irritants (Skin Irrit. 2, Eye Irrit. 2) and may target the respiratory system (STOT SE 3) . Assume similar risks for the difluoromethoxy analog. - Safety Protocols

- Emergency Measures

In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Provide safety data sheets (SDS) to medical personnel .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopic Analysis

- Chromatography

Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

Methodological Answer:

- Computational Setup

Use the B3LYP functional (Becke’s three-parameter hybrid exchange with Lee-Yang-Parr correlation) and a 6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) . - Key Analyses

- Validation

Compare computed vibrational spectra (IR) with experimental data to assess model accuracy .

Q. How can researchers resolve contradictions in reported synthetic yields for analogous compounds?

Methodological Answer:

Q. What strategies can be used to explore the compound’s potential in drug discovery, given its structural features?

Methodological Answer:

- Drug-Likeness Screening

Use Lipinski’s Rule of Five: Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors. The nitro group may reduce bioavailability but enhance target binding . - Molecular Docking

Target enzymes with aromatic binding pockets (e.g., cytochrome P450). Perform docking simulations using AutoDock Vina, parameterizing the bromine and nitro groups as hydrogen-bond acceptors . - In Vitro Testing

Prioritize cytotoxicity assays (e.g., MTT on HEK293 cells) to evaluate safety margins before animal studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.